molecular formula C14H23N3O B11740490 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine

Cat. No.: B11740490
M. Wt: 249.35 g/mol
InChI Key: ADJDQJOXWWFBKW-UHFFFAOYSA-N
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Description

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine is a complex organic compound that features a pyrazole ring substituted with a cyclopentyl group and an oxolane ring

Properties

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C14H23N3O/c1-2-5-13(4-1)17-11-12(9-16-17)8-15-10-14-6-3-7-18-14/h9,11,13-15H,1-8,10H2

InChI Key

ADJDQJOXWWFBKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)CNCC3CCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the cyclopentyl group through alkylation reactions. The oxolane ring can be introduced via cyclization reactions involving appropriate precursors. The final step often involves the formation of the amine group through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Anti-inflammatory Effects : Pyrazole compounds are known to inhibit cyclooxygenase (COX) enzymes, leading to decreased synthesis of pro-inflammatory prostaglandins. This mechanism suggests that [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine may possess similar anti-inflammatory properties.
  • Antimicrobial Activity : The presence of the oxolane group may enhance the interaction of this compound with microbial targets, potentially leading to antimicrobial effects against various pathogens.
  • Anticancer Properties : Preliminary studies on related pyrazole compounds indicate potential for inducing apoptosis in cancer cell lines. Further exploration of this compound could reveal similar anticancer mechanisms.

Comparative Analysis with Related Compounds

To understand the potential applications of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amineThiophene ringAntimicrobial properties
4-(Cyclohexenyl)-3-methylpyrazol-5-aminesDifferent substituents on pyrazoleAnti-inflammatory activity
5-Methylpyrazole derivativesVariations in methylation patternsDiverse biological activities
1-Methylpyrazolo[3,4-b]pyridinePyrazole fused with pyridineAnticancer activities

Mechanism of Action

The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds share the pyrazole ring structure but differ in their substituents.

    Oxolane derivatives: These compounds feature the oxolane ring but may have different functional groups attached.

    Cyclopentyl amines: These compounds contain the cyclopentyl group and an amine functional group but lack the pyrazole or oxolane rings.

The uniqueness of this compound lies in its combination of these structural elements, which confer specific chemical and biological properties.

Biological Activity

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C14H21N3O
  • Molecular Weight : 245.34 g/mol
  • CAS Number : 1856039-20-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems.

The compound primarily acts as a modulator of neurotransmitter systems and has shown promise in influencing pathways related to:

  • Serotonin Receptors : It exhibits affinity for serotonin receptor subtypes, which may contribute to its anxiolytic and antidepressant effects.
  • Dopaminergic Activity : Preliminary studies suggest that it may affect dopamine pathways, potentially influencing mood and reward mechanisms.

Pharmacological Effects

The pharmacological profile of this compound includes:

EffectDescriptionReferences
AnxiolyticDemonstrated reduction in anxiety-like behaviors in rodent models.
AntidepressantShowed potential antidepressant effects in behavioral assays.
NeuroprotectiveExhibited protective effects against neurodegeneration.

Study 1: Anxiolytic Effects

In a controlled study, rodents administered with the compound displayed significant reductions in anxiety-like behavior compared to control groups. The study utilized standard behavioral tests such as the elevated plus maze and open field test.

Study 2: Antidepressant Activity

Another investigation focused on the antidepressant potential of the compound. Results indicated that it significantly improved scores on the forced swim test, suggesting an increase in motivational behaviors.

Study 3: Neuroprotection

Research involving neuroprotective effects revealed that this compound could reduce neuronal cell death in vitro when exposed to oxidative stressors. This effect was attributed to its antioxidant properties.

Summary of Findings

The biological activity of this compound suggests it may serve as a valuable lead compound for developing new therapeutic agents targeting anxiety and depression. Its multifaceted pharmacological profile warrants further investigation into its mechanisms and potential clinical applications.

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